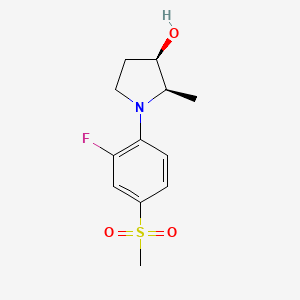![molecular formula C16H20N2O2 B7336810 5-methyl-4-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,2-oxazole](/img/structure/B7336810.png)
5-methyl-4-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-4-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,2-oxazole, also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. MK-801 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
5-methyl-4-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,2-oxazole acts as a non-competitive antagonist of the NMDA receptor by binding to a specific site within the ion channel pore, thereby blocking the influx of calcium ions and preventing the activation of downstream signaling pathways. This results in a decrease in synaptic plasticity and neuronal excitability, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including alterations in neurotransmitter release, synaptic transmission, and gene expression. It has been shown to increase the release of dopamine and other neurotransmitters in certain brain regions, which may contribute to its psychoactive effects. This compound has also been shown to induce oxidative stress and inflammation in the brain, which may be involved in its neurotoxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-methyl-4-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,2-oxazole in lab experiments is its potency and specificity as an NMDA receptor antagonist. This allows for precise manipulation of NMDA receptor function and investigation of its downstream effects. However, one limitation of using this compound is its potential for neurotoxicity and other adverse effects, which must be carefully monitored and controlled.
Direcciones Futuras
There are many potential future directions for research on 5-methyl-4-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,2-oxazole and the NMDA receptor. One area of interest is the role of NMDA receptor dysfunction in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Another area of interest is the development of novel NMDA receptor modulators with improved specificity and safety profiles for clinical use. Additionally, further investigation into the mechanisms underlying the psychoactive effects of this compound may lead to new insights into the neural basis of consciousness and perception.
Métodos De Síntesis
5-methyl-4-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,2-oxazole can be synthesized through a multi-step process involving the reaction of 2-bromoacetophenone with 2-(aminomethyl)pyrrolidine, followed by the condensation of the resulting intermediate with 4-methyl-2-oxazolecarboxaldehyde. The final product is obtained after purification and crystallization steps.
Aplicaciones Científicas De Investigación
5-methyl-4-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,2-oxazole has been widely used as a research tool to investigate the role of the NMDA receptor in various physiological and pathological conditions. It has been shown to induce a state of dissociative anesthesia in animals, making it a valuable tool for studying the neural mechanisms underlying consciousness and perception. This compound has also been used to model schizophrenia and other psychotic disorders, as it can induce symptoms such as hallucinations, delusions, and cognitive impairment.
Propiedades
IUPAC Name |
5-methyl-4-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-13-14(10-17-20-13)11-18-9-5-6-15(18)12-19-16-7-3-2-4-8-16/h2-4,7-8,10,15H,5-6,9,11-12H2,1H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQNHACWEWINNW-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCCC2COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NO1)CN2CCC[C@H]2COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3R)-3-fluoropyrrolidin-1-yl]-4-(trifluoromethyl)pyridine](/img/structure/B7336742.png)
![(3aS,6aS)-1-(3-methyl-5-nitroimidazol-4-yl)spiro[2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3,4'-oxane]](/img/structure/B7336750.png)
![2-[(2R,6S)-2,6-dimethyl-4-(4-phenylmethoxypyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B7336760.png)
![(3S,4R)-4-[(5-methyl-1,3-benzoxazol-2-yl)amino]oxolan-3-ol](/img/structure/B7336768.png)
![5-chloro-6-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B7336774.png)
![5-chloro-N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-1-methylpyrazole-3-carboxamide](/img/structure/B7336781.png)
![(3S,4R)-4-[(7-methyl-1,3-benzothiazol-2-yl)amino]oxolan-3-ol](/img/structure/B7336785.png)
![N-[[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methyl]-1,2-thiazole-3-carboxamide](/img/structure/B7336790.png)

![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-1-methylcyclopropane-1-sulfonamide](/img/structure/B7336802.png)
![1-ethyl-4-[2-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]ethyl]pyrazole](/img/structure/B7336817.png)
![1-(2-methylpropyl)-5-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,2,4-triazole](/img/structure/B7336825.png)
![3-[[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]methyl]-1,2-oxazole](/img/structure/B7336838.png)
![[4-(4-fluoro-3-methoxyphenyl)piperazin-1-yl]-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanone](/img/structure/B7336845.png)
